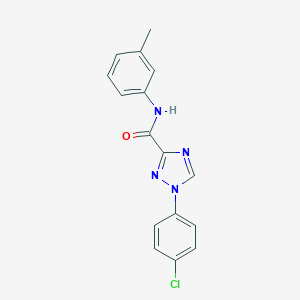![molecular formula C16H10ClN3O2S2 B498356 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B498356.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound that features a thiazole ring and a benzisothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with a benzisothiazole derivative. One common method includes the use of dry toluene as a solvent, potassium carbonate (K2CO3) as a base, and chloroacetyl chloride as a reagent. The reaction mixture is heated to reflux for several hours, followed by cooling and dilution with dichloromethane (DCM) to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or benzisothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide: Shares a similar thiazole ring structure but differs in its functional groups.
N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine: Another thiazole derivative with different substituents.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its combination of thiazole and benzisothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H10ClN3O2S2 |
|---|---|
Peso molecular |
375.9g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-11-7-5-10(6-8-11)13-9-23-16(18-13)19-15-12-3-1-2-4-14(12)24(21,22)20-15/h1-9H,(H,18,19,20) |
Clave InChI |
ULGVFUGSDFJKQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498291.png)



